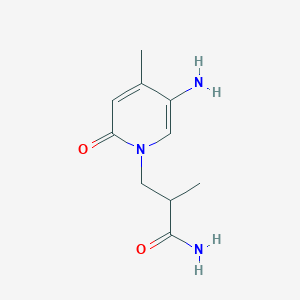
2-(Ethoxymethylene)-4-ethylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethoxymethylene)-4-ethylcyclohexan-1-one is an organic compound that features a cyclohexanone core substituted with ethoxymethylene and ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxymethylene)-4-ethylcyclohexan-1-one typically involves the reaction of ethyl cyclohexanone with ethyl orthoformate in the presence of a catalyst such as zinc chloride. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product . The process involves heating the reactants in a three-necked flask equipped with a thermometer, gas inlet tube, and a packed column to prevent the loss of volatile products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced distillation techniques ensures higher yields and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Ethoxymethylene)-4-ethylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethoxymethylene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(Ethoxymethylene)-4-ethylcyclohexan-1-one has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of various heterocycles and complex organic molecules.
Material Science: The compound is used in the development of advanced materials with specific properties.
Biological Studies: It is employed in the synthesis of bioactive compounds for medicinal research.
Industrial Applications: The compound is used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-(Ethoxymethylene)-4-ethylcyclohexan-1-one involves its interaction with specific molecular targets. The ethoxymethylene group can participate in nucleophilic addition reactions, while the cyclohexanone core provides stability and reactivity. The pathways involved include the formation of intermediates that can undergo further transformations to yield desired products .
Comparison with Similar Compounds
Similar Compounds
2-(Ethoxymethylene)malononitrile: Similar in structure but contains nitrile groups instead of the cyclohexanone core.
Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate: Contains a cyano group and a thiophene ring, differing in the core structure.
Uniqueness
2-(Ethoxymethylene)-4-ethylcyclohexan-1-one is unique due to its combination of the cyclohexanone core with ethoxymethylene and ethyl groups, providing distinct reactivity and stability compared to other similar compounds .
Properties
Molecular Formula |
C11H18O2 |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
(2Z)-2-(ethoxymethylidene)-4-ethylcyclohexan-1-one |
InChI |
InChI=1S/C11H18O2/c1-3-9-5-6-11(12)10(7-9)8-13-4-2/h8-9H,3-7H2,1-2H3/b10-8- |
InChI Key |
FFZZJDJXBHJEAK-NTMALXAHSA-N |
Isomeric SMILES |
CCC1CCC(=O)/C(=C\OCC)/C1 |
Canonical SMILES |
CCC1CCC(=O)C(=COCC)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



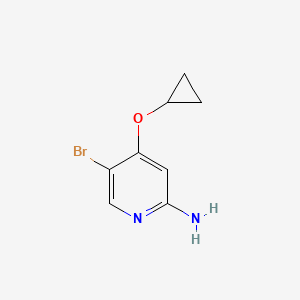
![2-(2-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)ethan-1-amine hydrochloride](/img/structure/B13638733.png)
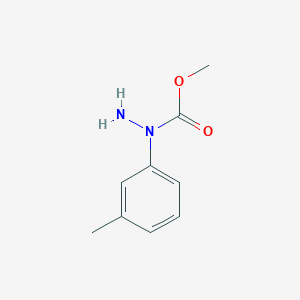

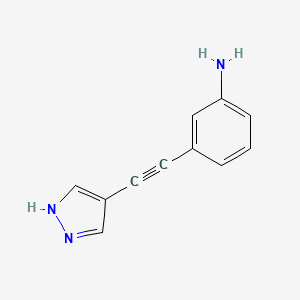

![N-[(4S)-1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-(trifluoromethyl)benzamide](/img/structure/B13638773.png)
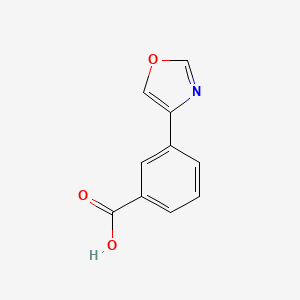
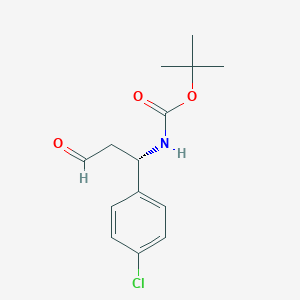
![5-Amino-3-(2-hydroxypropyl)benzo[d]oxazol-2(3h)-one](/img/structure/B13638787.png)
![2-[1-(4-Methylphenyl)ethylidene]hydrazinecarboximidamide](/img/structure/B13638794.png)
